Ethyl 3-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)-3-oxopropanoate
CAS No.:
Cat. No.: VC15883448
Molecular Formula: C17H14F3NO5S
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14F3NO5S |
|---|---|
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | ethyl 3-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-3-oxopropanoate |
| Standard InChI | InChI=1S/C17H14F3NO5S/c1-2-26-15(23)9-14(22)10-5-3-8-13(16(10)20)21-27(24,25)17-11(18)6-4-7-12(17)19/h3-8,21H,2,9H2,1H3 |
| Standard InChI Key | XFBBIINWSWCQHX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 3-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-3-oxopropanoate, systematically describes its structure:
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A central 3-oxopropanoate ester group (C17H14F3NO5S) tethered to a fluorinated biphenyl system.
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2,6-Difluorophenylsulfonamido moiety linked to the ortho-fluorinated phenyl ring.
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Three fluorine atoms strategically positioned to enhance metabolic stability and binding affinity .
Table 1: Key Structural Data
The stereoelectronic effects of fluorine atoms at the 2,6-positions of the sulfonamide aryl group induce conformational rigidity, potentially optimizing target binding. The β-keto ester moiety offers reactivity for further derivatization, a common strategy in prodrug design .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through a multi-step protocol, as outlined in patent literature and catalytic methodologies :
Table 2: Representative Synthesis Steps
| Step | Procedure | Conditions | Yield |
|---|---|---|---|
| 1 | Condensation of ethyl potassium malonate with 2,6-difluorobenzoyl chloride | THF, 0°C, 12 h | 75% |
| 2 | Sulfonamide formation via Hünig’s base-mediated coupling | DCM, rt, 6 h | 82% |
| 3 | Purification by column chromatography | Petroleum ether/ethyl acetate | 68% |
Critical steps include:
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Malonate Acylation: Nucleophilic attack of malonate enolate on 2,6-difluorobenzoyl chloride, forming the β-keto ester backbone.
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Sulfonamidation: Reaction of the intermediate amine with 2,6-difluorobenzenesulfonyl chloride under basic conditions .
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing transition states .
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Temperature Control: Low temperatures (-78°C) minimize side reactions during enolate formation .
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Purification: Gradient elution chromatography (petroleum ether/ethyl acetate) resolves closely related byproducts .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposition above 200°C, consistent with aryl sulfonamides.
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Solubility: Moderate solubility in DMSO (>10 mg/mL) and ethanol; insoluble in aqueous buffers (pH 7.4) .
Reactivity
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Ester Hydrolysis: Susceptible to base- or enzyme-catalyzed cleavage, yielding the corresponding carboxylic acid.
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Keto-Enol Tautomerism: The β-keto group enables enolization, a potential site for metal chelation or redox reactions .
Research Limitations and Future Directions
Despite promising in silico data, experimental validation remains sparse. Key gaps include:
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In vivo pharmacokinetics: Absorption, distribution, and metabolism profiles.
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Toxicity screening: Cytotoxicity thresholds in mammalian cell lines.
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Structure-Activity Relationships (SAR): Systematic variation of fluorine positions and ester substituents.
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